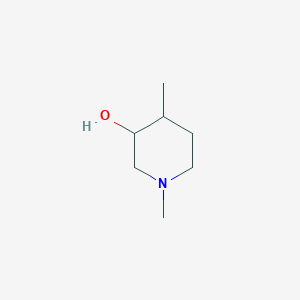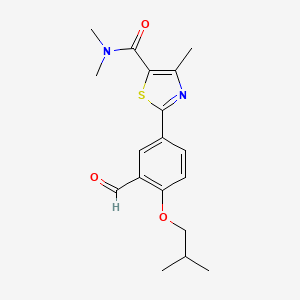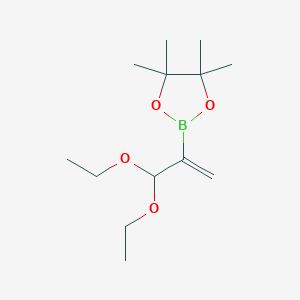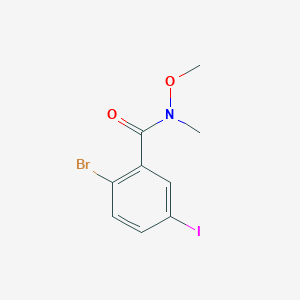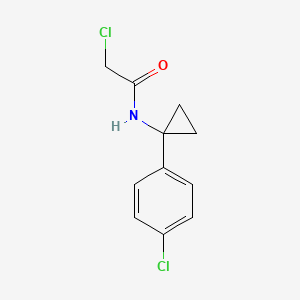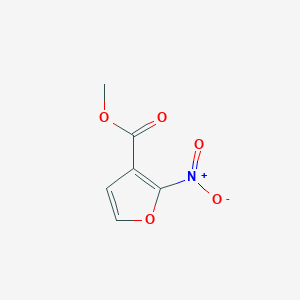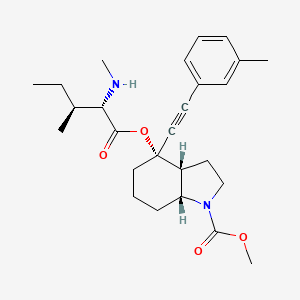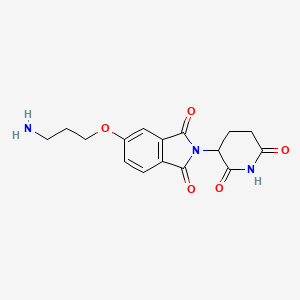![molecular formula C15H16FN B14766213 3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl group at the 3’ position, a fluorine atom at the 6 position, a methyl group at the 4 position, and an amine group at the 3 position on the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the ethyl, fluoro, and methyl groups at the specified positions.
For example, the nitration of 4-methylbiphenyl can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The nitro group can then be reduced to an amine using hydrogen gas in the presence of a palladium catalyst. Subsequent substitution reactions can introduce the ethyl and fluoro groups under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: Halogenation, alkylation, and acylation reactions can introduce new substituents to the biphenyl structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups to the biphenyl structure.
Scientific Research Applications
3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the ethyl and fluoro substituents.
6-Fluoro-4-methylbiphenyl: Lacks the ethyl and amine groups.
3-Amino-4-methylbiphenyl: Lacks the ethyl and fluoro substituents.
Uniqueness
The unique combination of the ethyl, fluoro, methyl, and amine groups in 3’-Ethyl-6-fluoro-4-methyl-[1,1’-biphenyl]-3-amine imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced reactivity, potential biological activity, and specific interactions with molecular targets.
Properties
Molecular Formula |
C15H16FN |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
5-(3-ethylphenyl)-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C15H16FN/c1-3-11-5-4-6-12(8-11)13-9-15(17)10(2)7-14(13)16/h4-9H,3,17H2,1-2H3 |
InChI Key |
MJWODAHROLEZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=C(C=C(C(=C2)N)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


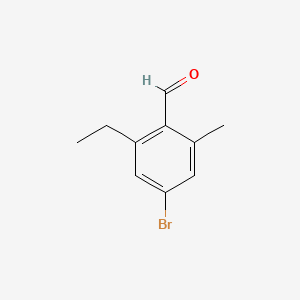
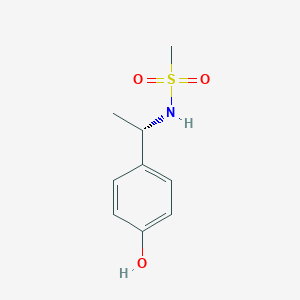

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
